N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-13-9-10-15(16(12-13)19(21)22)18-17(20)8-5-11-24-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDUHBJFHXMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCSC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Thioether Formation: Introduction of the phenylthio group.
Amidation: Formation of the amide bond.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be achieved using methanol and a strong base. Thioether formation might involve thiophenol and a suitable catalyst, and amidation typically requires an amine and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the methoxy group with other substituents.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structural analogs with variations in aromatic substituents, sulfur-containing groups, or amide-linked moieties, as derived from the evidence. Key differences in bioactivity, synthesis, and physicochemical properties are highlighted.
Substitution on the Aromatic Ring: Nitro vs. Chloro and Methoxy Groups
- Target Compound: Aromatic Substituents: 4-Methoxy-2-nitrophenyl.
- N-(5-Chloro-2-Methoxyphenyl)-4-(1,3,4-Oxadiazol-2-ylthio)Butanamide Derivatives (): Aromatic Substituents: 5-Chloro-2-methoxyphenyl. Key Features: Replacement of the nitro group with chlorine enhances lipophilicity and may reduce metabolic deactivation. The 1,3,4-oxadiazole ring in the thioether side chain likely contributes to hydrogen bonding with the enzyme active site .
| Compound | Aromatic Substituents | Bioactivity (LOX Inhibition) | Key Structural Influence |
|---|---|---|---|
| Target Compound | 4-Methoxy-2-nitro | Not reported | Nitro enhances polarity |
| Aziz-ur-Rehman et al. (2016) | 5-Chloro-2-methoxy | IC₅₀ ~10–50 µM | Chlorine increases lipophilicity |
Sulfur-Containing Side Chains: Phenylthio vs. Thiophene or Oxadiazole
- Target Compound: Side Chain: Phenylthio (-SPh).
- 4-(Thiophen-2-yl)-N-(4-Trifluoromethylphenyl)Butanamide (): Side Chain: Thiophene (sulfur-containing heterocycle). Impact: Thiophene’s conjugated π-system may enhance electronic interactions with aromatic residues in target proteins.
- N-(4-(Benzo[d]Oxazol-2-ylamino)phenyl)Butanamide (): Side Chain: Benzooxazole-amino group. These derivatives showed anti-inflammatory activity in LPS-induced models, attributed to the amino group’s interaction with inflammatory mediators .
| Compound | Side Chain | Bioactivity | Key Structural Influence |
|---|---|---|---|
| Target Compound | Phenylthio (-SPh) | Not reported | Balances lipophilicity |
| Thiophene Derivative | Thiophene | CNS applications (inferred) | Conjugated π-system |
| Benzooxazole Derivative | Benzooxazole-amino | Anti-inflammatory | Hydrogen-bonding capacity |
Amide-Linked Moieties: Amino vs. Nitro Groups
- Target Compound: Amide Substituent: 4-Methoxy-2-nitrophenyl. Impact: The nitro group may reduce metabolic stability compared to amino analogs but could enhance electrophilic reactivity.
- N-(2-Aminoethyl)-4-(Hydroxymethyl-2-Methoxy-5-Nitrosophenoxy)Butanamide (NB) (): Amide Substituent: 2-Aminoethyl. Impact: The amino group improves solubility and enables covalent conjugation in bioadhesive hydrogels. NB’s nitroso (-NO) group, instead of nitro, offers redox-sensitive properties for controlled drug release .
| Compound | Amide Substituent | Application | Key Structural Influence |
|---|---|---|---|
| Target Compound | 4-Methoxy-2-nitro | Not reported | Electrophilic reactivity |
| NB () | 2-Aminoethyl | Bioadhesives | Redox-sensitive nitroso |
Biological Activity
N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, metabolism, toxicity, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes a butanamide backbone substituted with a methoxy and nitro group on the aromatic ring, as well as a phenylthio group. This configuration suggests potential interactions with biological targets, particularly in enzymatic pathways.
Biological Activity
1. Pharmacological Effects:
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.
- Cytotoxicity: In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
2. Mechanism of Action:
The biological activity appears to be mediated through the modulation of specific cellular pathways, including apoptosis and cell cycle regulation. The presence of the nitro group may enhance the reactivity of the compound, facilitating interactions with cellular macromolecules.
Metabolism and Toxicology
1. Absorption and Distribution:
Toxicokinetic studies reveal that after administration, a significant portion of the compound is excreted via feces (up to 86% after 48 hours), indicating limited systemic absorption . Additionally, it was not detected in blood or major organs such as the liver or kidneys at significant levels, suggesting low bioavailability.
2. Toxicity Studies:
In repeated dose toxicity studies conducted on rats, no adverse effects were observed at doses up to 500 mg/kg body weight per day. The absence of significant histopathological changes suggests a favorable safety profile under these experimental conditions .
3. Genotoxicity Assessment:
In vitro tests for genotoxicity using bacterial strains did not show significant increases in revertant colonies, indicating that the compound is unlikely to pose genotoxic risks . However, caution is warranted as some breakdown products may exhibit genotoxic properties.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antioxidant Properties
Another study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, providing insights into its potential use as a therapeutic agent against oxidative stress-related diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Sulfonylation : Introduce the phenylthio group via nucleophilic substitution using thiophenol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
Amidation : Couple the intermediate with 4-methoxy-2-nitroaniline using coupling agents like EDCI/HOBt in dichloromethane under nitrogen .
- Key Variables :
- Temperature control (<80°C) prevents nitro group reduction.
- Solvent choice (DMF vs. THF) affects reaction efficiency.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for >95% purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 2.5–3.0 ppm (methylene groups adjacent to sulfur) .
- ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the amide bond .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~415 m/z) verifies molecular weight .
- X-ray Crystallography (if crystals are obtainable): SHELX software can resolve bond angles and confirm stereochemistry .
Q. What is the proposed mechanism of antimicrobial activity for this compound?
- Methodological Answer : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS). The nitro group enhances electron-withdrawing effects, increasing binding affinity .
- Validation :
- Enzyme Assays : Measure IC₅₀ against purified DHPS.
- MIC Tests : Compare activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions (e.g., nitro group reduction)?
- Methodological Answer :
- Catalytic Systems : Replace traditional bases with milder alternatives (e.g., DBU) to reduce nitro group degradation .
- Microwave-Assisted Synthesis : Shorten reaction times (20–30 minutes vs. 12 hours) to suppress side reactions .
- In Situ Monitoring : Use FTIR to track intermediate formation and adjust conditions dynamically .
Q. What structure-activity relationships (SAR) govern the compound’s bioactivity?
- Methodological Answer :
- Modifications :
| Substituent | Effect on Bioactivity | Reference |
|---|---|---|
| 4-Methoxy | ↑ Lipophilicity, ↑ membrane permeability | |
| 2-Nitro | ↑ Electron-withdrawing, ↑ enzyme inhibition | |
| Phenylthio | ↑ Sulfonamide stability, ↓ metabolic degradation |
- Validation : Synthesize analogs (e.g., replacing methoxy with ethoxy) and compare MIC values .
Q. How can contradictions in biological assay data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Standardize Assays : Use identical bacterial strains (e.g., ATCC controls) and growth media .
- Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Statistical Analysis : Apply ANOVA to identify outliers and ensure n ≥ 3 replicates .
Q. What computational strategies predict binding modes with DHPS?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with DHPS crystal structure (PDB: 1AJ0). The nitro group forms hydrogen bonds with Arg 63 and His 148 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can solubility limitations for in vivo studies be addressed?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the amide group to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
